molecular formula C9H15N3 B2575411 1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-imidazole CAS No. 1871997-84-0

1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-imidazole

Cat. No.: B2575411
CAS No.: 1871997-84-0
M. Wt: 165.24
InChI Key: XCGSUUOLWDQVIG-UHFFFAOYSA-N
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Description

1-Methyl-5-(pyrrolidin-1-ylmethyl)-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a methyl group and a pyrrolidin-1-ylmethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-imidazole typically involves the reaction of 1-methylimidazole with pyrrolidine in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(pyrrolidin-1-ylmethyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-5-(pyrrolidin-1-ylmethyl)-1H-imidazole has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-5-(pyrrolidin-1-ylmethyl)imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-11-8-10-6-9(11)7-12-4-2-3-5-12/h6,8H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGSUUOLWDQVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CN2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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